

6-Chlorobenzo[d]isoxazol-3-ol solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chlorobenzo[d]isoxazol-3-ol

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An In-depth Technical Guide to the Solubility of **6-Chlorobenzo[d]isoxazol-3-ol**

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of **6-chlorobenzo[d]isoxazol-3-ol**, a significant heterocyclic compound utilized in biomedical research, notably as a D-amino acid oxidase reversible inhibitor.^[1] Understanding the solubility of this compound is paramount for its effective application in drug discovery, from initial bioassays to formulation development. This document details its physicochemical properties, presents known quantitative solubility data in Dimethyl Sulfoxide (DMSO), offers a predictive profile for other common laboratory solvents, and provides robust, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility. The methodologies are grounded in established scientific principles to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Role of Solubility in Preclinical Research

6-Chlorobenzo[d]isoxazol-3-ol (CAS No. 61977-29-5) belongs to the benzisoxazole class of compounds, a scaffold recognized for its broad biological activities and presence in various pharmaceutical drugs.^{[2][3]} The utility of any bioactive compound in research and development is fundamentally linked to its solubility. Solubility dictates the achievable concentration in biological assays, influences absorption and bioavailability, and is a critical parameter for

developing viable dosing formulations.[\[4\]](#)[\[5\]](#) Poor aqueous solubility, for instance, is a leading cause of failure for drug candidates in the development pipeline.[\[5\]](#) This guide serves as a foundational resource for researchers working with **6-chlorobenzo[d]isoxazol-3-ol**, providing the necessary data and protocols to navigate these challenges effectively.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. **6-Chlorobenzo[d]isoxazol-3-ol** is a solid, appearing as a white to beige or gray powder.[\[1\]](#) Its structure features a bicyclic aromatic system (benzisoxazole) which is largely hydrophobic, a polar hydroxyl group which can participate in hydrogen bonding, and a chloro-substituent which adds to its lipophilicity.

Caption: Chemical structure of **6-Chlorobenzo[d]isoxazol-3-ol**.

Table 1: Physicochemical Properties of **6-Chlorobenzo[d]isoxazol-3-ol**

Property	Value	Source
Molecular Formula	$C_7H_4ClNO_2$	[1] [6]
Molecular Weight	169.57 g/mol	[6]
Appearance	White to beige solid	[1]
pKa (Predicted)	13.14 ± 0.20	[1]
Topological Polar Surface Area	38.3 \AA^2	[1]

| XLogP3-AA | 1.8 |[\[1\]](#) |

Core Principles of Solubility

The dissolution of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a useful heuristic:

- Polar Solvents (e.g., water, methanol, DMSO) are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

- Nonpolar Solvents (e.g., hexane, toluene) are better suited for dissolving nonpolar solutes through van der Waals forces.

6-Chlorobenzo[d]isoxazol-3-ol possesses both polar (hydroxyl group) and nonpolar (chlorinated aromatic ring) characteristics, suggesting its solubility will be highly dependent on the chosen solvent. It is also crucial to distinguish between two key types of solubility measurements frequently used in drug discovery.[4]

- Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure). It is typically determined using the shake-flask method, which is low-throughput but considered the gold standard.[7][8]
- Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates out of solution when added from a concentrated stock (usually in DMSO).[4][9] It is a non-equilibrium value that is often higher than thermodynamic solubility but is amenable to high-throughput screening, making it useful for early-stage compound assessment.[4]

Solubility Profile of 6-Chlorobenzo[d]isoxazol-3-ol Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely used in drug discovery for creating high-concentration stock solutions.[10] Its ability to act as a strong hydrogen bond acceptor makes it an excellent solvent for a wide array of organic compounds.[10]

Quantitative Data: The solubility of **6-chlorobenzo[d]isoxazol-3-ol** in DMSO has been reported to be 15 mg/mL, forming a clear solution.[1] This high solubility is expected due to the favorable intermolecular interactions between the polar sulfoxide group of DMSO and the polar functional groups of the solute molecule.

Predicted Solubility in Other Common Solvents

While quantitative data for other solvents is not readily available in the literature, a qualitative solubility profile can be predicted based on the compound's structure and the properties of the solvents.

Table 2: Predicted Qualitative Solubility Profile

Solvent	Type	Prediction	Rationale
Methanol	Polar Protic	Likely Soluble	<p>The hydroxyl groups of methanol can act as both hydrogen bond donors and acceptors, effectively solvating the polar -OH group of the compound.</p>
Ethanol	Polar Protic	Likely Soluble	<p>Similar to methanol, but its slightly larger alkyl chain makes it marginally less polar, which may result in slightly lower solubility compared to methanol.</p>
Acetone	Polar Aprotic	Moderately Soluble	<p>As a polar aprotic solvent, acetone can accept hydrogen bonds but cannot donate them. It should be a reasonably effective solvent, though likely less so than DMSO.</p>
Dichloromethane (DCM)	Nonpolar	Sparingly Soluble	<p>DCM is a relatively nonpolar solvent. While it may solvate the chlorinated aromatic portion of the molecule, it is less effective at solvating</p>

Solvent	Type	Prediction	Rationale
Water	Polar Protic	Sparingly to Slightly Soluble	the polar hydroxyl group, limiting overall solubility.

| Water | Polar Protic | Sparingly to Slightly Soluble | Despite the presence of a hydrogen-bonding hydroxyl group, the large, hydrophobic benzisoxazole ring is expected to significantly limit aqueous solubility.[\[11\]](#) |

Experimental Determination of Solubility

To obtain precise, reliable data, experimental determination is essential. The following protocols describe the gold-standard shake-flask method for thermodynamic solubility and a common DMSO-based method for kinetic solubility.

Protocol: Thermodynamic Solubility via Shake-Flask Method

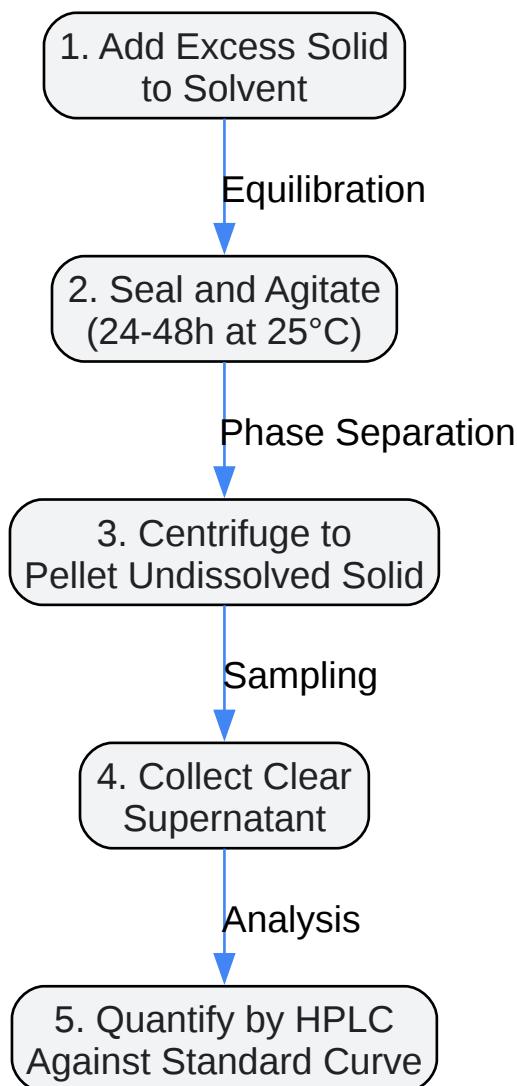
This method measures the equilibrium solubility and is the most reliable approach for obtaining accurate solubility values.[\[7\]](#)

Causality & Rationale: The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. Agitation over an extended period (24-48 hours) ensures this equilibrium is reached.[\[8\]](#) Subsequent analysis of the clear supernatant provides the concentration of the dissolved compound.

Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **6-chlorobenzo[d]isoxazol-3-ol** to a known volume of the selected solvent (e.g., 5 mg of compound to 1 mL of solvent in a glass vial). The excess solid is critical to ensure saturation.
- Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for 24 to 48 hours. The extended time is necessary to allow the dissolution process to reach equilibrium.

- Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended particles.
- Sample Collection: Carefully collect an aliquot of the clear supernatant. Extreme care must be taken not to disturb the solid pellet. Filtration using a 0.22 μ m syringe filter is an alternative or additional step to ensure no solid particles are transferred.
- Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of **6-chlorobenzo[d]isoxazol-3-ol** using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve.



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Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol: Kinetic Solubility via DMSO Stock Addition

This high-throughput method is common in early drug discovery for rapid compound assessment.^{[4][9]}

Causality & Rationale: This protocol determines the point of precipitation when a concentrated DMSO stock solution is introduced into an aqueous buffer. The resulting value is dependent on the specific conditions (e.g., final DMSO concentration, incubation time) and represents the compound's propensity to remain in solution under non-equilibrium, supersaturated conditions.

Step-by-Step Methodology:

- **Stock Solution:** Prepare a high-concentration stock solution of **6-chlorobenzo[d]isoxazol-3-ol** in 100% DMSO (e.g., 10 mM).
- **Assay Plate Preparation:** Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well microtiter plate.
- **Compound Addition:** Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration range (e.g., serial dilutions from 200 µM to 1 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its co-solvent effects.
- **Incubation:** Cover the plate, shake briefly to mix, and incubate at room temperature for a defined period (e.g., 1-2 hours).
- **Precipitation Detection:** Measure the amount of precipitation in each well. This is commonly done via nephelometry (light scattering) or by filtering the plate and measuring the UV absorbance of the remaining dissolved compound in the filtrate.^[4] The concentration at which a significant increase in signal (precipitation) is observed is recorded as the kinetic solubility.

Conclusion

6-Chlorobenzo[d]isoxazol-3-ol demonstrates high solubility in the polar aprotic solvent DMSO (15 mg/mL), making DMSO an excellent choice for preparing concentrated stock solutions for in vitro screening.^[1] Based on its chemical structure, it is predicted to be soluble in polar protic solvents like methanol and ethanol, with limited solubility in nonpolar solvents and water. For definitive solubility data in specific solvent systems, the shake-flask method is recommended as the gold standard for determining thermodynamic solubility. The protocols and principles outlined in this guide provide researchers with a robust framework for accurately assessing and utilizing the solubility characteristics of this compound in their scientific endeavors.

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- To cite this document: BenchChem. [6-Chlorobenzo[d]isoxazol-3-ol solubility in DMSO and other solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668687#6-chlorobenzo-d-isoxazol-3-ol-solubility-in-dmso-and-other-solvents>]

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